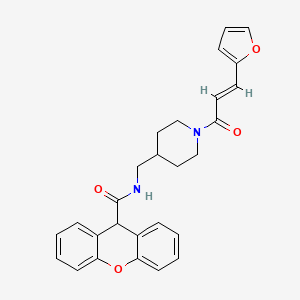
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring. Attached to this backbone is a carboxamide group, which is a common functional group in biochemistry. The molecule also contains a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the xanthene backbone might be formed through a condensation reaction, while the carboxamide group could be introduced through an amide coupling reaction. The furan and piperidine rings might be added through other types of reactions, such as ring-closing metathesis or cyclization reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The xanthene backbone would likely impart rigidity to the molecule, while the furan and piperidine rings might introduce some flexibility. The carboxamide group could participate in hydrogen bonding, which might affect the compound’s solubility and reactivity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The furan ring might undergo reactions at the oxygen atom, such as oxidation or alkylation. The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, it might be soluble in organic solvents due to the presence of multiple aromatic rings. Its melting and boiling points would likely be relatively high due to the large size of the molecule and the presence of multiple rings.Scientific Research Applications
Positron Emission Tomography (PET) Imaging
Compounds with furan-acrylamide structures have been explored for their utility in PET imaging, particularly for targeting microglial cells in the brain. For example, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, was developed to image reactive microglia and neuroinflammation in vivo. This tracer can aid in studying neuropsychiatric disorders and the immune environment of central nervous system malignancies, showcasing the compound's potential in neurology and oncology research (Horti et al., 2019).
Antimicrobial and Metal Complexation Studies
Furan-containing ligands have been synthesized and their chelating properties explored, including the creation of metal complexes with antimicrobial activities. These studies highlight the role of furan derivatives in developing new materials with potential applications in antibacterial treatments and coordination chemistry (Patel, 2020).
Polymer Science
Research on acrylamide derivatives bearing piperidine and furan rings contributes to advancements in polymer science, such as the synthesis of new multifunctional (meth)acrylamides for creating polymers with specific properties (Ling & Habicher, 2001). These materials could be of interest for various industrial applications, including coatings and biomedical devices.
Organic Synthesis and Drug Discovery
Compounds incorporating furan and piperidine structures have been explored in the synthesis of biologically active molecules. Such research is pivotal for drug discovery, exemplified by the synthesis of furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists, which could offer new avenues for therapeutic intervention (Lim et al., 2019).
Environmental and Food Science
Investigations into the mitigation of acrylamide and furan in food highlight the significance of understanding the chemical properties and reactions of acrylamide derivatives. Such research is crucial for developing safer food processing techniques and reducing potential carcinogenic risks associated with food consumption (Anese et al., 2013).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care. Proper personal protective equipment should be used when handling it, and it should be used in a well-ventilated area to minimize exposure.
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers might investigate new methods for synthesizing the compound or analogs of it. They could also study its physical and chemical properties, such as its solubility, stability, and reactivity. If the compound is found to be biologically active, it could be studied for potential applications in medicine or other fields.
properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-25(12-11-20-6-5-17-32-20)29-15-13-19(14-16-29)18-28-27(31)26-21-7-1-3-9-23(21)33-24-10-4-2-8-22(24)26/h1-12,17,19,26H,13-16,18H2,(H,28,31)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUOUMMENXWFFR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C=CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)/C=C/C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)
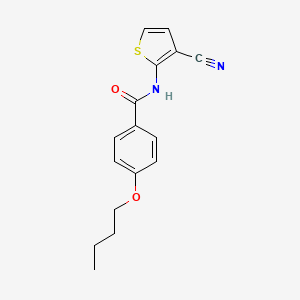
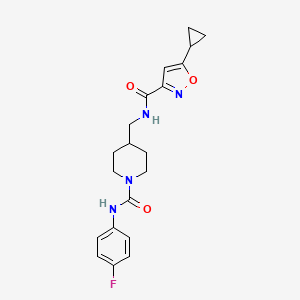
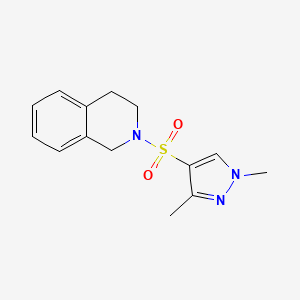
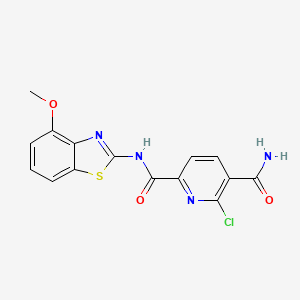
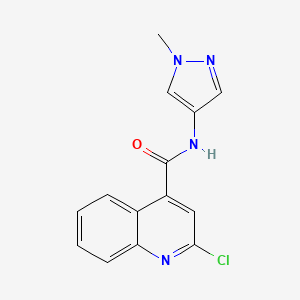
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)
![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)